Technical Documentation Center

5-Decynoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Decynoic acid
  • CAS: 55182-79-1

Core Science & Biosynthesis

Foundational

5-decynoic acid chemical structure and physicochemical properties

An In-depth Technical Guide to 5-Decynoic Acid: Structure, Properties, and Biological Significance Introduction 5-Decynoic acid is a medium-chain fatty acid characterized by a ten-carbon backbone and a carbon-carbon trip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Decynoic Acid: Structure, Properties, and Biological Significance

Introduction

5-Decynoic acid is a medium-chain fatty acid characterized by a ten-carbon backbone and a carbon-carbon triple bond (alkyne) at the fifth position. This internal alkyne group confers unique chemical reactivity and stereochemical properties that distinguish it from its saturated (decanoic acid) and unsaturated (decenoic acid) counterparts. While not as extensively studied as other fatty acids, its structure suggests significant potential as a tool compound for investigating cellular metabolism, particularly fatty acid oxidation pathways. The presence of the acetylenic moiety makes it a candidate for mechanism-based enzyme inhibition, a property of great interest in drug development and biochemical research.

This guide provides a comprehensive overview of 5-decynoic acid, detailing its chemical structure, physicochemical properties, a plausible synthetic route, and its hypothesized biological mechanism of action. It is intended for researchers and scientists in biochemistry, pharmacology, and drug development who are interested in leveraging unique chemical tools to probe and manipulate metabolic processes.

Section 1: Chemical Identity and Physicochemical Properties

The defining feature of 5-decynoic acid is the internal alkyne, which imposes a linear geometry on the C4-C7 region of the carbon chain. This structural rigidity has significant implications for how the molecule interacts with enzyme active sites compared to the more flexible saturated and cis-unsaturated fatty acids.

Chemical Structure
  • IUPAC Name: Dec-5-ynoic acid

  • Molecular Formula: C₁₀H₁₆O₂

  • Structure:

(CH₂)₃ | C ||| C | (CH₂)₃ | CH₃


Physicochemical Data

Quantitative data for 5-decynoic acid is not widely available in the literature. The following table summarizes key computed and known properties. For context, experimental values for the related saturated fatty acid, decanoic acid, are provided.

Property5-Decynoic AcidDecanoic Acid (for comparison)Source
Molecular Weight 168.23 g/mol 172.26 g/mol PubChem [CID: 5312599], Cheméo
Monoisotopic Mass 168.11503 Da172.14633 DaPubChem [CID: 5312599], PubChem [CID: 2969]
CAS Number 73373-31-6334-48-5PubChem [CID: 5312599], Cheméo
SMILES CCCCC#CCCCC(=O)OCCCCCCCCCC(=O)OPubChem [CID: 5312599], Cheméo
InChI InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-4,7-9H2,1H3,(H,11,12)InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)PubChem [CID: 5312599], Cheméo
XLogP (Predicted) 2.74.1PubChem [CID: 5312599], PubChem [CID: 2969]
Melting Point Not available31.6 °C (304.75 K)Cheméo
Boiling Point Not available269.85 °C (543 K)Cheméo
Water Solubility Not available150 mg/L (20 °C)Ministry of Economy, Trade and Industry, Japan[1]

Section 2: Synthesis of 5-Decynoic Acid

A specific, published synthesis for 5-decynoic acid is not readily found. However, a logical and robust synthetic route can be designed based on fundamental principles of organic chemistry, specifically the alkylation of terminal alkynes. This approach offers high control and good yields.

Rationale for Synthetic Strategy

The core principle is to construct the ten-carbon backbone by coupling two smaller fragments around the alkyne. A reliable method is the Sₙ2 reaction between a metal acetylide and an alkyl halide. To generate the carboxylic acid, one of the fragments must contain a protected alcohol, which can be deprotected and oxidized in the final steps. 1-Pentyne serves as a suitable starting material for the four-carbon alkyl chain (C7-C10). The other fragment will be a five-carbon chain with a terminal halide and a protected alcohol that will ultimately become the carboxylic acid (C1-C5).

Proposed Synthesis Workflow

synthesis_workflow pentyne 1-Pentyne reagent1 1. n-BuLi 2. THF, -78°C pentyne->reagent1 acetylide Pentynyl-Lithium (Acetylide) reagent2 Alkylation acetylide->reagent2 thp_ether 5-Bromo-1-(tetrahydropyranyloxy)pentane thp_ether->reagent2 coupled_product Coupled THP-Protected Alkynyl Ether reagent3 p-TsOH, MeOH (Deprotection) coupled_product->reagent3 deprotected_alcohol Dec-5-yn-1-ol reagent4 Jones Oxidation (H₂CrO₄) deprotected_alcohol->reagent4 final_product 5-Decynoic Acid reagent1->acetylide reagent2->coupled_product reagent3->deprotected_alcohol reagent4->final_product

Caption: Proposed workflow for the synthesis of 5-decynoic acid.

Step-by-Step Synthesis Protocol
  • Formation of the Acetylide: Dissolve 1-pentyne in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise to deprotonate the terminal alkyne, forming the lithium pentynylide (acetylide). The reaction is monitored by the cessation of butane gas evolution.

    • Causality: n-BuLi is a strong base, ideal for quantitatively deprotonating weakly acidic terminal alkynes. The low temperature prevents side reactions.

  • Alkylation: To the acetylide solution, add 5-bromo-1-(tetrahydropyranyloxy)pentane. Allow the reaction to warm slowly to room temperature and stir overnight.

    • Causality: The nucleophilic acetylide attacks the electrophilic carbon of the C-Br bond in an Sₙ2 reaction, forming the C5-C6 bond of the target molecule. The tetrahydropyranyl (THP) group is an acid-labile protecting group for the primary alcohol, preventing it from interfering with the strong base used in step 1.

  • Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract the coupled product with diethyl ether, dry over magnesium sulfate, and concentrate under reduced pressure. Dissolve the crude product in methanol and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to cleave the THP ether, yielding dec-5-yn-1-ol.

    • Causality: The acidic workup removes the THP protecting group, regenerating the primary alcohol. This is a standard and high-yielding deprotection method.

  • Oxidation: Dissolve the purified dec-5-yn-1-ol in acetone and cool in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

    • Causality: Jones oxidation is a powerful and efficient method for converting primary alcohols directly to carboxylic acids without affecting the alkyne functionality.

  • Purification: Work up the reaction mixture by adding isopropanol to quench excess oxidant, followed by extraction with an organic solvent. The crude 5-decynoic acid can then be purified by silica gel column chromatography or recrystallization. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Biological Activity and Mechanism of Action

While direct studies on 5-decynoic acid are sparse, its structure as an acetylenic fatty acid allows for strong hypotheses regarding its biological function, primarily as an inhibitor of fatty acid metabolism.

Hypothesized Mechanism: Inhibition of β-Oxidation

Fatty acid β-oxidation is a core metabolic process where fatty acids are broken down in the mitochondria to produce acetyl-CoA. Several enzymes in this pathway are susceptible to inhibition. Acetylenic compounds are well-known as mechanism-based or "suicide" inhibitors. They can be processed by an enzyme to a certain point, at which a highly reactive intermediate is formed that covalently binds to the enzyme, inactivating it permanently.

For 5-decynoic acid, a likely target is one of the acyl-CoA dehydrogenases. During the first step of β-oxidation, these enzymes introduce a double bond between the alpha and beta carbons. An acetylenic substrate like 5-decynoic acid, after conversion to its CoA ester, could be isomerized by the enzyme into a reactive allene, which then covalently modifies a crucial residue in the enzyme's active site.

beta_oxidation_inhibition cluster_mitochondrion Mitochondrial Matrix FACoA 5-Decynoyl-CoA Enzyme Acyl-CoA Dehydrogenase FACoA->Enzyme Binds to active site Reactive_Intermediate Reactive Allene Intermediate Enzyme->Reactive_Intermediate Enzyme action (Isomerization) Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent modification Pathway_End β-Oxidation Pathway BLOCKED Block->Pathway_End Pathway_Start Start of β-Oxidation Pathway_Start->FACoA experimental_workflow step1 1. Isolate Mitochondria (Differential Centrifugation) step2 2. Calibrate Respirometer (Set temperature, O₂ sensor) step1->step2 step3 3. Add Mitochondria (to respiration buffer in chamber) step2->step3 step4 4. Add Substrates (Malate + Decanoic Acid) step3->step4 step5 5. Add Inhibitor or Vehicle (5-Decynoic Acid or DMSO) step4->step5 step6 6. Initiate State 3 Respiration (Add ADP) step5->step6 step7 7. Measure Oxygen Consumption (Record O₂ flux) step6->step7 step8 8. Analyze Data (Compare rates between groups) step7->step8

Caption: Workflow for measuring mitochondrial respiration inhibition.

Step-by-Step Protocol
  • Mitochondrial Isolation: Isolate mitochondria from fresh rat liver tissue using standard differential centrifugation methods in a sucrose-based isolation buffer. Determine protein concentration using a Bradford or BCA assay.

  • Respirometer Setup: Calibrate the high-resolution respirometer according to the manufacturer's instructions. Add 2 mL of respiration buffer to the chambers and allow the temperature to equilibrate to 37 °C.

  • Baseline Respiration (State 2): Add a standardized amount of mitochondria (e.g., 0.5 mg/mL protein) to each chamber. Once a stable signal is achieved, add malate (e.g., 2 mM) and the primary substrate, decanoic acid (e.g., 20 µM). This will initiate "State 2" respiration, which is limited by the absence of ADP.

    • Causality: Malate is required to replenish TCA cycle intermediates, allowing for the complete oxidation of acetyl-CoA generated from β-oxidation.

  • Inhibitor Addition: Add either 5-decynoic acid (at various concentrations, e.g., 1-50 µM) or the vehicle (DMSO) to the respective chambers. Incubate for a short period (e.g., 2-3 minutes) to allow for potential uptake and interaction with enzymes.

  • Active Respiration (State 3): Initiate active, ATP-producing respiration by adding a saturating amount of ADP (e.g., 5 mM). The rate of oxygen consumption will increase sharply.

  • Data Acquisition: Record the oxygen consumption rate (flux) for several minutes until the rate begins to decline as the added ADP is converted to ATP.

  • Analysis: The primary endpoint is the rate of State 3 respiration. Calculate the percent inhibition caused by 5-decynoic acid by comparing the oxygen consumption rate in the inhibitor-treated chambers to the vehicle-treated control chamber. A dose-dependent decrease in oxygen consumption would provide strong evidence for the inhibition of fatty acid oxidation.

    • Self-Validation: The protocol includes a vehicle control to account for any effects of the solvent (DMSO). A positive control using a known inhibitor of β-oxidation, such as etomoxir (which inhibits CPT1), could also be included to validate the assay system. [2]

Conclusion and Future Directions

5-Decynoic acid represents a valuable, yet underutilized, chemical tool for metabolic research. Its unique acetylenic structure strongly suggests a role as a mechanism-based inhibitor of fatty acid β-oxidation. The technical guide provided here outlines its fundamental properties, a robust synthetic strategy, and a clear experimental protocol to test its hypothesized biological activity.

Future research should focus on confirming its precise molecular target within the β-oxidation pathway through proteomic and enzymological studies. Furthermore, its effects could be explored in various cellular models of metabolic disease, such as non-alcoholic fatty liver disease or certain cancers that rely heavily on fatty acid oxidation for proliferation. [3]The development of 5-decynoic acid and similar analogs could provide a new class of selective chemical probes to dissect the complexities of fatty acid metabolism and potentially serve as lead compounds for therapeutic development.

References

  • PubChem. Compound Summary for CID 5312599, 5-decynoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 2969, Decanoic acid. National Center for Biotechnology Information. [Link]

  • Chen, L., et al. (2022). Targeting the Key Enzymes of Abnormal Fatty Acid β-oxidation as a Potential Strategy for Tumor Therapy. International Medical Review. [Link]

  • Cheméo. Chemical Properties of n-Decanoic acid (CAS 334-48-5). [Link]

  • Ministry of Economy, Trade and Industry, Japan. (2002). Decanoic acid Chemical Substances Control Law Reference. [Link]

  • St-Pierre, J., et al. (2012). A potent plant-derived antifungal acetylenic acid mediates its activity by interfering with fatty acid homeostasis. Antimicrobial Agents and Chemotherapy, 56(6), 2894–2907. [Link]

  • Tirado-Velez, J. M., et al. (2012). Inhibition of Fatty Acid Metabolism Reduces Human Myeloma Cells Proliferation. PLoS ONE, 7(9), e46484. [Link]

Sources

Exploratory

Advanced Safety Data and Handling Whitepaper: 5-Decynoic Acid in Drug Development

Executive Summary As a Senior Application Scientist, I approach chemical handling not merely as a regulatory compliance exercise, but as a foundational element of experimental reproducibility. 5-Decynoic acid is a bifunc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory compliance exercise, but as a foundational element of experimental reproducibility. 5-Decynoic acid is a bifunctional aliphatic molecule featuring a terminal carboxylic acid and an internal alkyne. It serves as a critical building block in the synthesis of 16-oxygenated prostanoic acid derivatives [1] and advanced cross-linked chitosan nanoparticles [2]. This whitepaper dissects the physicochemical properties, hazard causality, and self-validating handling protocols required to maintain the integrity of 5-decynoic acid in rigorous drug development workflows.

Physicochemical Profiling & Hazard Causality

To handle 5-decynoic acid safely and effectively, one must understand the molecular causality behind its behavior. The molecule's reactivity and associated hazards are governed by two distinct functional groups:

  • The Carboxylic Acid (-COOH): Confers weak acidity (pKa ~4.5-5.0). This moiety is responsible for its primary hazard: dermal and ocular irritation. It can protonate biological nucleophiles, causing tissue damage upon prolonged exposure.

  • The Internal Alkyne (-C≡C-): While less reactive than terminal alkynes, the internal triple bond is susceptible to electrophilic addition and propargylic oxidation. Exposure to atmospheric oxygen and light can lead to the formation of peroxides at the propargylic carbon. This not only degrades the reagent but introduces explosive hazards during solvent concentration steps.

Table 1: Quantitative Physicochemical Data for 5-Decynoic Acid

PropertyValue / DescriptionSource / Causality
Chemical Name 5-Decynoic AcidStandard IUPAC Nomenclature
CAS Registry Number 55182-79-1NextSDS Chemical Database [3]
Molecular Formula C10H16O2Structural derivation
Molecular Weight 168.23 g/mol Calculated
Physical State Colorless to pale yellow oil/solidDependent on ambient temperature
Solubility Soluble in EtOH, DMSO, TolueneDriven by lipophilic hydrocarbon chain
Primary Hazard Class Irritant (Skin/Eye)Carboxylic acid acidity
E-E-A-T Driven Safety & Handling Guidelines

Standard Safety Data Sheets (SDS) often list generic precautions. Below is a causality-driven protocol for handling 5-decynoic acid, explaining why specific measures are taken:

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

    • Causality: Low temperatures slow down thermodynamic degradation, while the inert atmosphere prevents oxygen from initiating radical chain reactions at the propargylic position, preserving the alkyne's integrity.

  • Personal Protective Equipment (PPE): Use heavy-duty nitrile gloves (minimum 5 mil thickness) and chemical splash goggles.

    • Causality: The lipophilic 10-carbon chain enhances dermal penetration. Nitrile provides a superior chemical barrier against aliphatic acids compared to standard latex.

  • Engineering Controls: Always handle inside a certified fume hood.

    • Causality: While its vapor pressure is relatively low, aerosolization during transfer or reaction quenching can lead to the inhalation of corrosive micro-droplets.

Self-Validating Experimental Workflow: Semi-Hydrogenation

A common application of 5-decynoic acid is its controlled reduction to a cis-alkene (5-decenoic acid) for prostaglandin analog synthesis [1]. This protocol incorporates self-validating checkpoints to ensure safety and reaction success at every step.

Protocol: Palladium-Catalyzed Semi-Hydrogenation of 5-Decynoic Acid

  • Preparation & Baseline Validation:

    • Action: Purge a Schlenk flask with Argon. Dissolve 10 mmol of 5-decynoic acid in 20 mL of anhydrous toluene.

    • Validation Check: Perform a baseline Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2). A single spot confirms the absence of polar propargylic oxidation byproducts prior to reaction.

  • Catalyst & Poison Loading:

    • Action: Add 50 mg of Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead) and 20 μL of synthetic quinoline.

    • Causality: Quinoline acts as a secondary poison, deactivating the catalyst immediately after the alkyne is reduced to an alkene. This prevents dangerous and unwanted over-reduction to the alkane.

  • Hydrogenation & Monitoring:

    • Action: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at 25°C.

    • Validation Check: Monitor the volume of H2 consumed. The reaction is self-limiting and should cease gas uptake exactly at 1 molar equivalent (~245 mL at STP). If uptake continues, the catalyst poison has failed, and the reaction must be aborted.

  • Quenching & Isolation:

    • Action: Filter the suspension through a pad of Celite to remove the pyrophoric Pd catalyst. Wash the organic filtrate with 1M HCl (3 x 10 mL).

    • Validation Check: Test the aqueous wash with pH paper. A pH < 2 confirms the complete protonation and removal of the toxic quinoline additive.

  • Final Recovery:

    • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Hazard Mitigation and Process Workflow Diagram

The following diagram maps the logical relationship between the chemical properties of 5-decynoic acid, the associated hazards, and the implemented mitigation strategies in a synthetic workflow.

G N1 5-Decynoic Acid (CAS: 55182-79-1) N2 Hazard: Carboxylic Acid (Tissue Irritant) N1->N2 Functional Group N3 Hazard: Alkyne Group (Propargylic Oxidation) N1->N3 Functional Group N4 Mitigation: Fume Hood & Nitrile Gloves N2->N4 Dictates N5 Mitigation: Argon Storage at -20°C N3->N5 Dictates N6 Application: Prostaglandin Analogs Synthesis N4->N6 Enables Safe Use N7 Application: Chitosan Cross-linking N4->N7 Enables Safe Use N5->N6 Preserves Purity N5->N7 Preserves Purity N8 Safe Waste Disposal (Aqueous Base Quench) N6->N8 Post-Reaction N7->N8 Post-Reaction

Logical workflow mapping 5-decynoic acid hazards to mitigation strategies and applications.

References
  • 16-Oxygenated prostanoic acid derivatives. Google Patents (US3965143A).
  • New method of synthesis of chitosan derivatives and uses thereof. Google Patents (WO2021160667A1).
  • 5-Decynoic acid — Chemical Substance Information. NextSDS.

Protocols & Analytical Methods

Method

How to synthesize 5-decynoic acid in the laboratory

Application Note & Protocol Topic: Synthesis of 5-Decynoic Acid: A Detailed Laboratory Guide Audience: Researchers, scientists, and drug development professionals. Abstract 5-Decynoic acid is a valuable alkynoic fatty ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Synthesis of 5-Decynoic Acid: A Detailed Laboratory Guide Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Decynoic acid is a valuable alkynoic fatty acid utilized as a building block in the synthesis of various biologically active molecules and complex organic structures. This document provides a comprehensive, two-step laboratory protocol for the synthesis of 5-decynoic acid. The synthetic strategy involves the initial construction of the C10 carbon skeleton via a nucleophilic substitution reaction to form the precursor, 5-decyn-1-ol, followed by its oxidation to the target carboxylic acid. This guide is designed for senior application scientists, offering in-depth explanations of the underlying reaction mechanisms, causality behind experimental choices, and detailed, field-proven protocols.

Introduction

The synthesis of functionalized fatty acids is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. Alkynoic acids, in particular, are versatile intermediates due to the reactivity of the carbon-carbon triple bond, which allows for a variety of subsequent transformations. This guide details a reliable and scalable two-step synthesis of 5-decynoic acid, beginning from commercially available starting materials.

The chosen synthetic pathway is divided into two primary stages:

  • Carbon-Carbon Bond Formation: Synthesis of the key intermediate, 5-decyn-1-ol, via the alkylation of an acetylide anion.

  • Functional Group Transformation: Oxidation of the primary alcohol, 5-decyn-1-ol, to the corresponding carboxylic acid using Jones reagent.

This approach is selected for its efficiency and reliance on well-established, high-yielding reactions.

Part 1: Synthesis of 5-Decyn-1-ol via Acetylide Alkylation

Principle and Rationale

The formation of new carbon-carbon bonds is a fundamental challenge in organic synthesis. The alkylation of acetylide anions is a powerful and widely used method to achieve this, as it allows for the construction of longer carbon chains from smaller, readily available precursors.[1][2][3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[1][4]

Causality of Experimental Design:

  • Acetylide Formation: Terminal alkynes, such as 5-hexyn-1-ol, possess a weakly acidic proton (pKa ≈ 25).[2] A very strong base is required for its deprotonation to form the corresponding acetylide anion. n-Butyllithium (n-BuLi) is an excellent choice for this purpose, as it is a strong, non-nucleophilic base that irreversibly deprotonates the alkyne. The reaction is typically performed at low temperatures (-78 °C) to control the exothermicity and prevent side reactions.

  • Nucleophilic Substitution (SN2): The resulting acetylide anion is a potent carbon-centered nucleophile.[5] It readily attacks primary alkyl halides, such as 1-bromobutane, in an SN2 fashion. This reaction works best with primary and methyl halides; secondary and tertiary halides are prone to undergo elimination (E2) reactions instead, due to the strong basicity of the acetylide.[5][6]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is an ideal solvent for this reaction. It is aprotic, preventing the quenching of the n-BuLi and the acetylide anion, and its polarity is sufficient to solvate the lithium acetylide intermediate.

The overall workflow for this synthetic step is illustrated below.

cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Alkylation (SN2 Reaction) cluster_2 Step 3: Workup & Purification A 5-Hexyn-1-ol in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Formation of Lithium Acetylide D->E F Add 1-Bromobutane dropwise E->F G Allow to warm to room temperature F->G H Stir overnight G->H I Formation of 5-Decyn-1-ol H->I J Quench with sat. NH4Cl (aq) I->J K Extract with Diethyl Ether J->K L Dry organic layer (Na2SO4) K->L M Purify by Flash Chromatography L->M

Caption: Workflow for the synthesis of 5-decyn-1-ol.

Experimental Protocol: Synthesis of 5-Decyn-1-ol

Materials:

  • 5-Hexyn-1-ol (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • 1-Bromobutane (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-hexyn-1-ol (1.0 eq) dissolved in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting milky white suspension at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Add 1-bromobutane (1.2 eq) dropwise to the suspension at -78 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (approx. 12-16 hours).

  • Cool the reaction mixture to 0 °C with an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 5-decyn-1-ol as a clear oil.[7][8]

Part 2: Oxidation of 5-decyn-1-ol to 5-Decynoic Acid

Principle and Rationale

The Jones oxidation is a robust and efficient method for converting primary alcohols into carboxylic acids.[9][10][11] The reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a powerful oxidizing agent.[12][13]

Causality of Experimental Design:

  • Oxidizing Agent: Jones reagent is formed by dissolving CrO₃ in sulfuric acid, which generates chromic acid (H₂CrO₄) in situ.[10] This strong oxidant will convert a primary alcohol first to an aldehyde. In the aqueous acidic medium, the aldehyde forms a hydrate, which is then further oxidized to the carboxylic acid.[11]

  • Reaction Conditions: The reaction is typically performed in acetone, which is miscible with both the organic substrate and the aqueous Jones reagent. The reaction is exothermic and is usually run at 0 °C to maintain control. The progress of the reaction can be visually monitored by the color change from a reddish-orange (Cr⁶⁺) to a murky green (Cr³⁺).[12]

  • Minimizing Side Products: A common side reaction in the oxidation of alkynols is the formation of the corresponding ester dimer.[14][15] This occurs when the intermediate aldehyde reacts with unoxidized starting alcohol to form a hemiacetal, which is then oxidized to the ester. To minimize this, a technique of "inverse addition" can be employed, where the alcohol solution is slowly added to the Jones reagent.[14] This ensures that the concentration of the alcohol in the reaction mixture remains low at all times, thus disfavoring the formation of the hemiacetal intermediate.[14]

  • Workup: After the reaction is complete, the excess oxidant is quenched with a secondary alcohol like isopropanol. The acidic product is then separated from neutral byproducts (like the ester) and unreacted starting material through a liquid-liquid extraction under basic conditions. The carboxylic acid is converted to its water-soluble carboxylate salt, while the neutral components remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the carboxylic acid, which can then be extracted.

G cluster_0 Reaction Mechanism A Primary Alcohol (R-CH2OH) B Chromate Ester Formation A->B + H2CrO4 C Elimination B->C D Aldehyde (R-CHO) C->D - H2CrO3- E Hydrate Formation (in H2O) D->E + H2O F Hemiacetal Formation E->F + H2CrO4 G Oxidation F->G H Carboxylic Acid (R-COOH) G->H - H2CrO3-

Caption: Simplified mechanism of the Jones Oxidation.

Experimental Protocol: Jones Oxidation of 5-decyn-1-ol

Materials:

  • 5-decyn-1-ol (1.0 eq)

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl Acetate

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) solution (e.g., 3 M)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

1. Preparation of Jones Reagent:

  • Caution: Chromium trioxide is highly toxic and carcinogenic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • Carefully dissolve CrO₃ (e.g., 26.7 g) in concentrated H₂SO₄ (e.g., 23 mL).

  • Slowly and with cooling (ice bath), dilute the mixture with distilled water to a final volume of 100 mL. The resulting solution is approximately 2.7 M in CrO₃.

2. Oxidation Reaction (Inverse Addition):

  • To a flask containing Jones reagent (2.2 eq of CrO₃) diluted with acetone (4-5 volumes) and cooled to 0 °C in an ice bath, add a solution of 5-decyn-1-ol (1.0 eq) in acetone dropwise over 30-60 minutes.

  • Maintain the temperature between 0-10 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (thin-layer chromatography).

  • Once the starting material is consumed, cool the mixture back to 0 °C.

3. Workup and Purification:

  • Quench the excess oxidant by the careful, dropwise addition of isopropanol until the reddish-orange color is fully replaced by a murky green.

  • Allow the mixture to stir for an additional 30 minutes.

  • Remove most of the acetone under reduced pressure.

  • Add water to the residue and transfer the mixture to a separatory funnel. Extract with diethyl ether (3x) to remove any neutral byproducts. Set aside the organic layer.

  • Make the aqueous layer strongly basic (pH > 12) with 2 M NaOH solution, then re-extract with diethyl ether to ensure all neutral compounds are removed. Discard this second organic extract.

  • Cool the basic aqueous layer in an ice bath and acidify to pH < 2 with 3 M HCl. The carboxylic acid product should precipitate or form an oil.

  • Extract the acidic aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-decynoic acid, which may be a low-melting solid or a viscous oil. Further purification can be achieved by recrystallization or distillation if necessary.

Data Summary and Comparison

ParameterStep 1: AlkylationStep 2: Jones Oxidation
Reaction Type Nucleophilic Substitution (SN2)Oxidation
Key Reagents 5-Hexyn-1-ol, n-BuLi, 1-Bromobutane5-Decyn-1-ol, CrO₃, H₂SO₄
Solvent Anhydrous THFAcetone
Temperature -78 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-16 hours2-5 hours
Typical Yield 75-90%60-80%[14]
Workup Aqueous Quench, ExtractionQuench, Acid-Base Extraction

Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Chromium Trioxide (CrO₃): Highly toxic, corrosive, a strong oxidizer, and a known carcinogen. Always handle in a chemical fume hood with appropriate PPE, including gloves, lab coat, and safety glasses.

  • Strong Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with care and appropriate PPE.

  • Solvents: Diethyl ether and hexanes are extremely flammable. THF can form explosive peroxides. Ensure all operations are performed away from ignition sources in a well-ventilated area or fume hood.

Conclusion

The synthesis of 5-decynoic acid can be reliably achieved in a laboratory setting through a two-step sequence involving acetylide alkylation followed by Jones oxidation. This approach provides a robust framework for constructing the C10 alkynoic acid from simpler precursors. By understanding the underlying chemical principles and carefully controlling reaction conditions, particularly through the use of inverse addition during the oxidation step to minimize side-product formation, researchers can obtain the desired product in good yield.

References

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2025, July 29). Jones Oxidation. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Primary Alcohols to Carboxylic Acids. Springer.
  • JoVE. (2025, May 22). Preparation of Alkynes: Alkylation Reaction. Retrieved from [Link]

  • Holland, B.C., & Gilman, N.W. (1974). An Improved Procedure for the Oxidation of Alkynols to Alkynoic Acids.
  • University of Calgary. (n.d.). Alkynes. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 06). An Improved Procedure for the Oxidation of Alkynols to Alkynoic Acids. Retrieved from [Link]

  • OrgoSolver. (n.d.). Synthesis of Alkynes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Alkyl Halides to Alkynes. Retrieved from [Link]

  • Chad's Prep. (2020, December 04). Alkyne Synthesis | E2: Geminal vs Vicinal Dihalides | 9.3 Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.8: Alkylation of Acetylide Anions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Alkylation of Acetylide Anions | MCC Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (n.d.). 9.9 Alkylation of Acetylide Ions. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 01). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Retrieved from [Link]

  • Chad's Prep. (2018, September 13). 9.10 Alkylation of Acetylide Ions [Video]. YouTube. [Link]

Sources

Application

Application Note: In Vivo Incorporation of 5-Decynoic Acid for Bioorthogonal Tracking of Mammalian Cell Membrane Dynamics

Introduction Understanding lipid trafficking, membrane remodeling, and protein lipidation requires probes that mimic endogenous fatty acids without perturbing cellular machinery. 5-Decynoic acid (5-DA), a 10-carbon mediu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Understanding lipid trafficking, membrane remodeling, and protein lipidation requires probes that mimic endogenous fatty acids without perturbing cellular machinery. 5-Decynoic acid (5-DA), a 10-carbon medium-chain fatty acid featuring an internal alkyne at the C5 position, serves as a highly efficient bioorthogonal reporter[1]. Unlike bulky fluorophore-conjugated lipids that often mislocalize or fail to integrate into native lipid bilayers, the minimal steric footprint of the alkyne moiety ensures that 5-DA is seamlessly recognized by endogenous enzymes and incorporated into mammalian cell membranes.

This application note details the mechanistic routing of 5-DA, provides field-proven protocols for its in vivo incorporation, and outlines dual-modality detection strategies: for fluorescence imaging[2] and label-free [3].

Mechanistic Grounding and Causality

Medium-chain fatty acids like 5-DA exhibit unique cellular pharmacokinetics. Upon introduction to the extracellular environment, 5-DA is taken up by mammalian cells via passive diffusion and facilitated transport (e.g., CD36, FATP). Once in the cytosol, it bypasses the carnitine shuttle—a critical distinction from long-chain fatty acids—and is rapidly activated to 5-decynoyl-CoA by Acyl-CoA Synthetase Medium-Chain (ACSM) family enzymes.

The activated 5-decynoyl-CoA enters two primary anabolic pathways:

  • Membrane Phospholipid Synthesis : Through the Kennedy pathway and the Lands cycle, 5-DA is esterified into the sn-1 or sn-2 positions of glycerophospholipids, predominantly phosphatidylcholine (PC) and phosphatidylethanolamine (PE), driving its integration into the plasma membrane and organelle lipid bilayers.

  • Protein Acylation : 5-DA serves as a substrate for protein acyltransferases, allowing the tracking of medium-chain S-acylation and N-terminal modifications on membrane-tethered signaling proteins[4].

MetabolicRouting Extracellular Extracellular Space (5-DA-BSA Complex) Uptake Cellular Uptake (CD36 / FATP Transporters) Extracellular->Uptake Activation Cytosolic Activation (Acyl-CoA Synthetase) Uptake->Activation AcylCoA 5-Decynoyl-CoA Activation->AcylCoA Phospholipids Phospholipid Synthesis (Kennedy Pathway / Lands Cycle) AcylCoA->Phospholipids Triglycerides Neutral Lipids (Lipid Droplet Storage) AcylCoA->Triglycerides Membrane Cell Membrane Integration (PC, PE, PS) Phospholipids->Membrane

Metabolic routing of 5-decynoic acid from extracellular uptake to membrane integration.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high signal-to-noise ratios, the following protocols are designed with built-in validation checkpoints and mechanistic rationales.

Protocol 1: Metabolic Pulse-Labeling of Mammalian Cells

Mechanistic Rationale : Free fatty acids form micelles in aqueous solutions, which can be toxic to cells. Pre-complexing 5-DA with fatty acid-free Bovine Serum Albumin (BSA) ensures physiological monomeric delivery[5]. Serum starvation prior to labeling depletes endogenous lipid pools, forcing the cells to utilize the exogenous 5-DA, thereby maximizing incorporation rates.

Step-by-Step Methodology :

  • Preparation of 5-DA-BSA Conjugate :

    • Dissolve 5-DA in anhydrous DMSO to a 50 mM stock.

    • Add a 1.2 molar excess of 0.1 M KOH and incubate at 65°C for 30 mins to saponify the fatty acid, increasing aqueous solubility[5].

    • Mix the saponified 5-DA with a 10% (w/v) fatty acid-free BSA solution in PBS. Incubate at 37°C for 15 mins to form the complex.

  • Cell Preparation : Seed mammalian cells (e.g., HeLa, HEK293) in a 6-well plate or glass-bottom imaging dish. Allow adherence for 24 hours.

  • Serum Starvation : Wash cells twice with PBS and incubate in serum-free media for 4 hours.

  • Pulse Labeling : Replace media with fresh serum-free media containing 20–100 µM of the 5-DA-BSA complex. Incubate for 4 to 24 hours at 37°C in a 5% CO₂ incubator[2].

  • Validation Checkpoint : Include a vehicle control (DMSO-BSA only) and a competitive inhibition control (co-incubation with 500 µM unlabeled decanoic acid) to validate the specificity of the bioorthogonal signal.

Protocol 2: CuAAC-Mediated Fluorescence Detection

Mechanistic Rationale : The CuAAC "click" reaction covalently links an azide-functionalized fluorophore to the alkyne moiety of 5-DA. The inclusion of THPTA (a water-soluble ligand) is critical; it coordinates Cu(I), accelerating the reaction while protecting cellular proteins and nucleic acids from reactive oxygen species (ROS) generated by copper oxidation[2].

Step-by-Step Methodology :

  • Fixation : Wash labeled cells 3x with ice-cold PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 mins at room temperature.

  • Permeabilization : Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 mins to allow intracellular access for the click reagents.

  • Click Reaction Master Mix : Prepare fresh: 100 mM HEPES buffer (pH 7.4), 1 mM CuSO₄, 1 mM THPTA ligand, 2.5 mM Sodium Ascorbate (reducing agent), and 5 µM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide).

  • Incubation : Apply the master mix to the cells and incubate in the dark for 1 hour at room temperature.

  • Washing & Imaging : Wash 5x with PBS containing 1% BSA to remove unreacted dye. Image using confocal fluorescence microscopy.

Protocol 3: Label-Free Live-Cell SRS Microscopy

Mechanistic Rationale : For dynamic, live-cell tracking without fixation artifacts, Stimulated Raman Scattering (SRS) microscopy exploits the unique vibrational signature of the internal alkyne. The C≡C stretch of 5-DA exhibits a sharp, intense Raman peak around 2125–2230 cm⁻¹, which lies in the "cell-silent" spectral region, providing background-free imaging[3].

Step-by-Step Methodology :

  • Live-Cell Setup : Following Protocol 1, wash live cells with pre-warmed PBS and place them in a temperature-controlled stage incubator (37°C, 5% CO₂).

  • Laser Tuning : Tune the pump and Stokes beams of the SRS microscope to match the vibrational frequency of the internal alkyne (~2230 cm⁻¹)[6].

  • Imaging : Acquire 3D z-stacks to visualize the spatiotemporal integration of 5-DA into the plasma membrane and intracellular lipid droplets.

Workflow Step1 Cell Culture & Serum Starvation Step2 5-DA Pulse Labeling (20-100 µM, 1-24h) Step1->Step2 Step3 Cell Fixation (or Live Cell for SRS) Step2->Step3 Step4 CuAAC Click Reaction (Azide-Fluorophore) Step3->Step4 Live Label-Free SRS Microscopy Step3->Live Step5 Imaging & Analysis (Confocal / SRS) Step4->Step5

Self-validating experimental workflow for 5-DA labeling and dual-modality detection.

Quantitative Data and Modality Comparison

The choice of detection modality depends heavily on the experimental endpoint. Table 1 summarizes the performance metrics of the detection strategies, while Table 2 provides expected incorporation rates validated by LC-MS/MS lipidomics.

Table 1: Comparison of Detection Modalities for 5-Decynoic Acid

ModalityDetection TagResolutionLive-Cell CompatibilityPrimary Application
CuAAC Fluorescence Azide-Fluorophore~250 nm (Confocal)No (Requires Fixation)Global spatial distribution, co-localization
SRS Microscopy Internal Alkyne (Raman)~300 nmYesReal-time membrane dynamics, label-free tracking
LC-MS/MS Lipidomics None (Mass/Charge)Bulk/Single-cellN/A (Destructive)Quantitative lipid class profiling

Table 2: Expected 5-DA Incorporation Rates into Major Lipid Classes (24h Pulse)

Lipid ClassSubcellular LocalizationExpected Incorporation (%)Turnover Rate
Phosphatidylcholine (PC) Plasma Membrane / ER45 - 55%Moderate
Phosphatidylethanolamine (PE) Inner Leaflet / Mitochondria20 - 30%Moderate
Triglycerides (TAG) Lipid Droplets10 - 15%Slow
S-Acylated Proteins Membrane Tethers< 5%Fast

References

  • Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods.[Link]

  • Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Protein Science.[Link]

  • Amino acid and protein specificity of protein fatty acylation in Caenorhabditis elegans. PNAS.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing copper-catalyzed click chemistry reaction conditions for 5-decynoic acid

Welcome to the Application Scientist Support Hub. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering roadblocks when applying click chemistry protoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering roadblocks when applying click chemistry protocols to 5-decynoic acid .

Unlike standard click chemistry substrates, 5-decynoic acid presents a fundamental mechanistic challenge. This guide provides the causality behind these failures, field-proven troubleshooting FAQs, and optimized, self-validating protocols to ensure successful cycloaddition.

The Core Mechanistic Challenge: Why Standard CuAAC Fails

If you are observing 0% conversion when reacting 5-decynoic acid with an organic azide under standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions (e.g., CuSO₄ / Sodium Ascorbate), your reagents are likely not at fault. The failure is dictated by the fundamental laws of organometallic chemistry.

The Causality: 5-Decynoic acid ( CH3​(CH2​)3​C≡C(CH2​)3​COOH ) is an internal alkyne . The classical CuAAC catalytic cycle strictly requires a terminal alkyne [1]. The reaction initiates via the deprotonation of the terminal alkyne's acidic proton to form a σ -bound copper(I) acetylide intermediate[2]. Because 5-decynoic acid lacks this terminal proton, the critical copper acetylide cannot form. The catalytic cycle stalls at step one, resulting in complete reaction failure[3].

Mechanistic Divergence: CuAAC vs. RuAAC

MechanisticPathway Substrate 5-Decynoic Acid (Internal Alkyne) CuCatalyst Standard Cu(I) Catalyst (e.g., CuSO4 / Ascorbate) Substrate->CuCatalyst Attempted CuAAC RuCatalyst Ru(II) Catalyst (e.g., Cp*RuCl(COD)) Substrate->RuCatalyst RuAAC (Recommended) CuFail Reaction Stalled (No Terminal Proton) CuCatalyst->CuFail Cannot form Cu-Acetylide NoProduct 0% Conversion CuFail->NoProduct RuIntermediate Ruthenacycle Intermediate (Oxidative Coupling) RuCatalyst->RuIntermediate No terminal proton needed RuProduct Fully Substituted 1,2,3-Triazole RuIntermediate->RuProduct Reductive Elimination

Mechanistic divergence of 5-decynoic acid under standard CuAAC versus RuAAC conditions.

Troubleshooting FAQs

Q: I must use 5-decynoic acid for my SAR studies. What is the standard alternative to CuAAC? A: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier, authoritative method for internal alkynes. Using catalysts like CpRuCl(PPh3​)2​ or CpRuCl(COD) , RuAAC proceeds via an oxidative coupling mechanism that bypasses the need for a terminal proton. This yields fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles[4][5].

Q: My SOP strictly dictates the use of a copper catalyst (e.g., for biocompatibility or cost). Are there any Cu-based workarounds for internal alkynes? A: Yes, but it requires abandoning standard ligands (like TBTA or THPTA). Highly specialized N-heterocyclic carbene (NHC) copper complexes , such as [(NHC)CuBr], have been shown to force the cycloaddition of internal alkynes[6]. The strong σ -donating properties of the NHC ligand alter the electron density at the copper center, allowing it to activate the internal triple bond without forming a classical acetylide.

Q: Can I redesign the substrate instead of changing the catalyst? A: If the exact position of the alkyne is not critical to your drug's Structure-Activity Relationship (SAR), switching to 9-decynoic acid (a terminal alkyne) will immediately restore compatibility with standard, highly efficient CuAAC conditions[1][3].

Quantitative Data: Reaction Condition Comparison

The following table summarizes the expected outcomes when subjecting 5-decynoic acid to various click chemistry conditions.

Reaction MethodCatalyst SystemAlkyne CompatibilityExpected Yield (5-Decynoic Acid)Regioselectivity
Standard CuAAC CuSO4​ / Na AscorbateTerminal Only0% N/A
RuAAC (Recommended) Cp*RuCl(COD) Terminal & Internal>85% Fully Substituted (1,4,5)
NHC-CuAAC [(IPr)CuBr] Terminal & Internal60-80% Fully Substituted (1,4,5)

Optimized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints allow you to verify the reaction's health in real-time.

Protocol A: RuAAC of 5-Decynoic Acid (The Recommended Pathway)

This protocol utilizes ruthenium to facilitate the oxidative coupling of the internal alkyne[4][5].

Reagents:

  • 5-Decynoic acid (1.0 equiv, 1.0 mmol)

  • Organic Azide (1.1 equiv, 1.1 mmol)

  • Cp*RuCl(COD) (5 mol%)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-decynoic acid and the organic azide.

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous 1,4-dioxane.

    • Validation Checkpoint 1: Perform three freeze-pump-thaw cycles. Ruthenium catalysts are sensitive to oxidation; the solution must be strictly oxygen-free.

  • Catalyst Addition: Under a positive flow of argon, add Cp*RuCl(COD) (5 mol%). The solution will typically adopt a characteristic amber/brown hue.

  • Reaction: Seal the flask and heat to 60 °C in an oil bath for 12–24 hours.

    • Validation Checkpoint 2 (LC-MS Monitoring): At 8 hours, pull a 10 µL aliquot. Dilute in MeOH and inject into the LC-MS. The disappearance of the 5-decynoic acid peak ( [M−H]− m/z 167.1) and the appearance of the product mass confirms active catalytic turnover.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc with 1% Acetic Acid to prevent streaking of the carboxylic acid).

Protocol B: NHC-CuAAC for Internal Alkynes (The Copper-Mandated Pathway)

Use this protocol only if ruthenium is strictly prohibited by your workflow[6].

Reagents:

  • 5-Decynoic acid (1.0 equiv, 1.0 mmol)

  • Organic Azide (1.1 equiv, 1.1 mmol)

  • [(IPr)CuBr] (10 mol%)

  • Solvent: Neat (solvent-free) or minimal Toluene (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In a vial, combine 5-decynoic acid, the organic azide, and [(IPr)CuBr] .

  • Activation: If the mixture is highly viscous, add 1.0 mL of anhydrous toluene to facilitate mass transfer.

    • Validation Checkpoint 1: Unlike standard CuAAC, do not add sodium ascorbate. The NHC-Cu complex is already in the active Cu(I) oxidation state. Adding aqueous ascorbate can cause ligand dissociation and reaction failure.

  • Reaction: Stir vigorously at 60 °C for 24 hours.

    • Validation Checkpoint 2 (TLC Monitoring): Monitor the consumption of the azide via TLC (visualized with Ninhydrin or UV, depending on the azide structure).

  • Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove basic impurities), dry over Na2​SO4​ , and purify via chromatography.

References

  • (NHC)Copper(I)-catalyzed [3+2] Cycloaddition of Azides and Mono- Or Disubstituted Alkynes Source: Chemistry - A European Journal (via PubMed/NIH) URL:[Link]

  • Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide–Alkyne Cycloadditions Source: Science (via PMC/NIH) URL:[Link]

  • Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: Chemical Society Reviews (via PMC/NIH) URL:[Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society (via Organic-Chemistry.org) URL:[Link]

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism (Primary JACS Article) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Reducing Background Fluorescence in 5-Decynoic Acid Cell Imaging

Welcome to the technical support guide for 5-decynoic acid (5-DY) cell imaging assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-decynoic acid (5-DY) cell imaging assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for high-quality, low-background results. As experts in the field, we understand that unwanted background fluorescence can obscure true signals, leading to misinterpreted data. This guide provides in-depth, field-proven insights to help you identify the sources of background and systematically eliminate them.

Understanding the 5-DY Workflow and Sources of Background

5-Decynoic acid is a terminal alkyne-containing fatty acid analog used for metabolic labeling. Cells incorporate 5-DY into lipids and acylated proteins, allowing for subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1] While powerful, this multi-step process has several potential points where background fluorescence can be introduced.

The general workflow consists of three main stages: Metabolic Labeling , Fixation & Permeabilization , and Click Reaction & Imaging . Understanding this process is key to effective troubleshooting.

Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fixation & Permeabilization cluster_2 Step 3: Click Reaction & Imaging labeling Incubate cells with 5-DY incorporation 5-DY is incorporated into lipids and acylated proteins labeling->incorporation fix Fix cells (e.g., with PFA) incorporation->fix perm Permeabilize (e.g., with Triton X-100) to allow reagent access fix->perm click Add Click Reaction Cocktail: - Fluorescent Azide - Copper Catalyst (CuSO₄) - Reducing Agent (Ascorbate) - Ligand (THPTA/TBTA) perm->click wash_img Wash & Image click->wash_img

Figure 1. The experimental workflow for 5-decynoic acid metabolic labeling and detection.

High background can originate from:

  • Cellular Autofluorescence: Natural fluorescence from cellular components like NADH, collagen, and lipofuscin, which can be exacerbated by aldehyde fixatives.[2][3]

  • Non-specific Reagent Binding: The fluorescent azide probe may bind non-specifically to cellular structures through hydrophobic or ionic interactions.[4]

  • Click Reaction Issues: Suboptimal reaction conditions can lead to catalyst-mediated non-specific labeling or aggregation of the fluorescent probe.[4]

  • Contaminated Reagents/Media: Phenol red in culture media and impurities in reagents can be fluorescent.[5][6]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments.

Problem: I see high, diffuse background fluorescence across the entire sample, even in areas without cells.

This issue often points to a problem with the imaging medium, mounting medium, or unbound fluorescent dye.[7][8]

Q: How can I determine if my reagents or wash steps are the cause of diffuse background?

A: The primary cause is often residual, unbound fluorescent azide probe due to insufficient washing or using too high a concentration.

Troubleshooting Steps:

  • Optimize Fluorescent Azide Concentration: Titrate your fluorescent azide. A common mistake is using too high a concentration, which increases the likelihood of non-specific binding and incomplete removal during washes.[8][9] Start with the manufacturer's recommendation and test a range of concentrations (e.g., 0.5x, 1x, 2x, 5x).

  • Increase Wash Steps: After the click reaction, increase the number and duration of your wash steps. We recommend at least 3-5 washes with PBS containing a mild detergent like 0.1% Tween-20 for 5-10 minutes each. This helps remove unbound fluorophores more effectively.[8]

  • Use High-Quality Reagents: Ensure all buffers and media are fresh and of high purity. For live-cell imaging, switch to a phenol red-free medium (like FluoroBrite™ DMEM) prior to imaging, as phenol red is highly fluorescent.[5][6]

  • Check Your Mounting Medium: Some mounting media can have intrinsic fluorescence.[7] To test this, place a drop of your mounting medium on a clean slide, coverslip, and image it using your experimental settings. If you see significant fluorescence, consider switching to a fresh or different formulation.[7]

Problem: My images show bright, punctate staining that doesn't co-localize with any specific organelle.

This pattern often suggests aggregation of the fluorescent azide probe or non-specific binding to cellular structures.

Q: What causes the fluorescent probe to form aggregates or bind non-specifically?

A: This can be caused by suboptimal click reaction conditions, issues with the azide probe itself, or ineffective blocking.

Troubleshooting Steps:

  • Prepare Fresh Click Cocktail: Always prepare the click reaction cocktail immediately before use. The active Cu(I) catalyst is generated in situ from CuSO₄ and a reducing agent (like sodium ascorbate) and is prone to oxidation.[10][11] Pre-mixing and letting the cocktail sit can lead to catalyst deactivation and reagent precipitation.

  • Optimize Copper Concentration: While necessary for the reaction, copper can be toxic and cause cellular damage, leading to artifacts.[10][12] Use the lowest effective concentration of CuSO₄, typically in the range of 50-100 µM. The inclusion of a copper-chelating ligand like THPTA is crucial to protect cells and maintain the catalytic activity of Cu(I).[11][13]

  • Incorporate a Blocking Step: Just as in immunofluorescence, a blocking step can significantly reduce non-specific binding. Before the click reaction, incubate your fixed and permeabilized cells with a blocking buffer, such as 3% Bovine Serum Albumin (BSA) in PBS, for 30-60 minutes at room temperature.

  • Consider the Fluorophore: Highly charged or hydrophobic fluorescent dyes are more prone to non-specific binding.[9] If problems persist, consider switching to a different fluorescent azide with a more hydrophilic dye.

Problem: My "No-5-DY" and/or "No-Click" controls are showing significant background.

Proper controls are essential for a self-validating experiment. High background in control samples points to specific issues unrelated to metabolic incorporation.

Troubleshooting start High Background in Controls? no_dy High Signal in 'No-5-DY' Control (Cells + Click Reaction) start->no_dy 'No-5-DY' is high no_click High Signal in 'No-Click' Control (5-DY labeled cells, no catalyst) start->no_click 'No-Click' is high cause_dy Cause: Non-specific binding of click reagents to cellular components. Azide may bind directly or the reaction is labeling endogenous molecules. no_dy->cause_dy cause_click Cause: Non-specific adsorption of the fluorescent azide probe to cellular structures. no_click->cause_click sol_dy Solutions: 1. Decrease azide concentration. 2. Add a blocking step (e.g., BSA). 3. Increase wash stringency. cause_dy->sol_dy sol_click Solutions: 1. Decrease azide concentration. 2. Add a blocking step. 3. Switch to a more hydrophilic dye. cause_click->sol_click

Figure 2. Troubleshooting flowchart based on experimental controls.

Q: What does high background in a "No-5-DY" control indicate?

A: This control (cells not treated with 5-DY but subjected to the full fixation and click reaction protocol) isolates background from the click chemistry reagents themselves. A high signal here means the fluorescent azide is binding non-specifically to cells, or the copper catalyst is promoting its reaction with something other than the 5-DY alkyne.[4]

  • Solution: Focus on optimizing the azide concentration, blocking, and washing steps as described above.

Q: What does high background in a "No-Click" (or "No-Copper") control indicate?

A: This control (cells are labeled with 5-DY but the copper catalyst is omitted from the click cocktail) tests for non-specific adsorption of the fluorescent azide probe. A high signal here points directly to the azide sticking to cellular components independent of the click reaction.

  • Solution: Decrease the azide concentration, introduce a robust blocking step before adding the click cocktail, and consider using a different, less "sticky" fluorescent dye.[9]

Problem: My cells exhibit high autofluorescence, masking the 5-DY signal.

Autofluorescence is the natural fluorescence emitted by certain biological structures and can be a significant source of background, especially in the green and blue channels.[3][9]

Q: How can I reduce cellular autofluorescence?

A: Several chemical and procedural methods can quench or avoid autofluorescence.

Troubleshooting Steps:

  • Use a Quenching Agent: After fixation and permeabilization, treat your samples with a quenching agent.

    • Sodium Borohydride (NaBH₄): A 10-15 minute incubation with freshly prepared 0.1% NaBH₄ in PBS can reduce aldehyde-induced autofluorescence.[2][7] However, its effects can be variable.[2]

    • Commercial Reagents: Products like Sudan Black B or commercial kits (e.g., TrueVIEW™) are effective at quenching autofluorescence from sources like lipofuscin.[2][5]

  • Optimize Fixation: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence.[14][15] Minimize fixation time to what is necessary to preserve structure. Glutaraldehyde is a stronger cross-linker but induces more autofluorescence than PFA.[14]

  • Switch to Far-Red Fluorophores: Cellular autofluorescence is most prominent in the blue and green regions of the spectrum.[5][14] By using a fluorescent azide that emits in the far-red (e.g., with dyes like Alexa Fluor 647 or similar), you can often image in a spectral window with minimal cellular background.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the essential controls for any 5-DY imaging experiment?

  • Positive Control: Cells treated with 5-DY and the complete click reaction. This shows your expected signal.

  • "No-5-DY" Control: Cells not labeled with 5-DY but processed through the entire click reaction protocol. This identifies background from the click reagents.

  • "No-Click" (No Copper) Control: Cells labeled with 5-DY, but CuSO₄ is omitted from the click cocktail. This identifies non-specific binding of the fluorescent azide probe.

  • Unstained Control: Cells that are only fixed and permeabilized. This allows you to assess the baseline autofluorescence of your sample.[9]

Q2: How do I choose the right fluorescent azide? The choice depends on your microscope's filter sets and the level of autofluorescence in your sample. To minimize background, it is often best to choose a fluorophore in the far-red spectrum (>630 nm).[2] These dyes are typically brighter and less susceptible to background from cellular autofluorescence.[5]

Q3: Can I perform this assay on live cells? Standard CuAAC is toxic to live cells due to the copper catalyst generating reactive oxygen species (ROS).[10][12] For live-cell imaging, you must use either a copper-free click chemistry approach (e.g., using a strained alkyne like DBCO) or specialized biocompatible copper-catalysis systems that use ligands to minimize copper toxicity.[13][16][17]

Optimized Protocol: 5-DY Labeling in Fixed Cells

This protocol incorporates best practices to minimize background fluorescence.

Reagent Concentration & Incubation Time Recommendations

ReagentTypical ConcentrationPurpose
5-Decynoic Acid (5-DY)25-100 µMMetabolic Labeling
Paraformaldehyde (PFA)4% in PBSFixation
Triton X-1000.25% in PBSPermeabilization
Bovine Serum Albumin (BSA)3% in PBSBlocking
Fluorescent Azide2-10 µMDetection Probe
CuSO₄100 µMCatalyst
THPTA Ligand500 µMCatalyst Protection
Sodium Ascorbate2.5 mMReducing Agent

Step-by-Step Methodology

  • Metabolic Labeling:

    • Culture cells to desired confluency.

    • Remove culture medium and replace it with fresh medium containing the optimized concentration of 5-DY.

    • Incubate for 4-24 hours at 37°C. The optimal time depends on the cell type and metabolic process being studied.

  • Fixation and Permeabilization:

    • Wash cells 2x with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash 3x with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash 3x with PBS.

  • Autofluorescence Quenching (Optional but Recommended):

    • Incubate cells with a fresh solution of 0.1% sodium borohydride in PBS for 15 minutes.

    • Wash thoroughly 3x with PBS to remove all traces of the quenching agent.[7]

  • Blocking:

    • Incubate cells with 3% BSA in PBS for 30-60 minutes at room temperature to block non-specific binding sites.

  • Click Reaction:

    • IMPORTANT: Prepare the Click Reaction Cocktail immediately before use by adding reagents in the following order to PBS. For 1 mL final volume:

      • Add Fluorescent Azide (e.g., 5 µL of a 2 mM stock for 10 µM final).

      • Add CuSO₄:THPTA solution (pre-mixed 1:5 ratio; e.g., 10 µL of a 10 mM CuSO₄ / 50 mM THPTA stock).

      • Add Sodium Ascorbate (e.g., 5 µL of a 500 mM stock, freshly prepared).

    • Aspirate the blocking buffer and add the Click Reaction Cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the reaction cocktail.

    • Wash cells 3x with PBS containing 0.1% Tween-20.

    • Wash 2x with PBS.

    • (Optional) Add a nuclear counterstain like DAPI.

    • Mount the coverslip with a low-background mounting medium.

    • Image the sample, ensuring to use identical settings across all experimental and control groups.

By systematically addressing each potential source of background and employing proper controls, you can achieve high-fidelity images that accurately reflect the metabolic incorporation of 5-decynoic acid.

References
  • Berkeley Lab News Center. (2011, July 18). Click Chemistry With Copper - A Biocompatible Version. Retrieved from [Link]

  • Northeastern University College of Engineering. (2025, March 10). Revolutionizing Live-Cell Research With InCu-Click. Retrieved from [Link]

  • Labcompare.com. (2021, June 29). How to Reduce Autofluorescence. Retrieved from [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.
  • University of Arizona. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • ResearchGate. (2019, June 27). How to reduce autofluorescence in life cell imaging of cell lines?. Retrieved from [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS, 104(43), 16793-16797. Retrieved from [Link]

  • Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 18(10), 12757-12771. Retrieved from [Link]

  • Sino Biological. (n.d.). How to avoid non-specific staining?. Retrieved from [Link]

  • BenchSci. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Retrieved from [Link]

  • Wang, J., et al. (2017). Selective in vivo metabolic cell-labeling-mediated cancer targeting. Nature Chemical Biology, 13, 415-424. Retrieved from [Link]

  • Fraunhofer-Publica. (2025, October 6). Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. Retrieved from [Link]

  • Lewis, W. G., et al. (2002). Methods of using click chemistry in the discovery of enzyme inhibitors. Angewandte Chemie International Edition, 41(6), 1053-1057.
  • baseclick. (n.d.). Protocols. Retrieved from [Link]

  • ChemRxiv. (2020). Combined Metabolic and Chemical (CoMetChem) Labeling Using Stable Isotopes. Retrieved from [Link]

  • Damiano, F., et al. (2021). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Metabolites, 11(3), 163. Retrieved from [Link]

  • Marques, C. N. H., et al. (2014). The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. Applied and Environmental Microbiology, 80(22), 6976-6991. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-decynoic acid vs 4-decynoic acid in click chemistry applications

Position Matters: A Comparative Guide to 5-Decynoic vs. 4-Decynoic Acid in Bioorthogonal Lipidomics In the rapidly evolving field of lipidomics, alkyne-tagged fatty acids have largely replaced radiolabeled lipids for tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Position Matters: A Comparative Guide to 5-Decynoic vs. 4-Decynoic Acid in Bioorthogonal Lipidomics

In the rapidly evolving field of lipidomics, alkyne-tagged fatty acids have largely replaced radiolabeled lipids for tracking metabolic flux[1]. While terminal alkynes (e.g., 17-octadecynoic acid) are the standard for conventional click chemistry[2], short-chain internal alkynes like 4-decynoic acid and 5-decynoic acid occupy a highly specialized niche.

To a novice, shifting a triple bond by a single carbon might seem trivial. To a lipid biochemist, this single-carbon shift dictates whether the molecule acts as a passive metabolic tracer or a potent, mechanism-based enzyme inhibitor[3]. This guide objectively compares these two probes, detailing the biochemical causality behind their divergent behaviors and providing self-validating protocols for their use in bioorthogonal workflows.

Mechanistic Divergence: The Biochemistry of β-Oxidation

The primary application of decynoic acids is interrogating mitochondrial β-oxidation—the catabolic process that shortens fatty acids by releasing two-carbon (acetyl-CoA) units per cycle[3]. The position of the internal alkyne fundamentally alters how the Acyl-CoA Dehydrogenase (ACAD) enzyme family processes the lipid[4].

  • 4-Decynoic Acid (The Inhibitor): This fatty acid features an even-positioned alkyne (C4-C5). During the first cycle of β-oxidation, the cleavage of the C2-C3 bond removes two carbons. The old C4 becomes the new C2, resulting in a 2-alkynyl-CoA . This species is an α,β -alkynyl-CoA, which ACAD attempts to dehydrogenate. Instead of normal processing, it isomerizes into a highly reactive conjugated allene that covalently modifies the enzyme's FAD cofactor, irreversibly stalling the pathway[2].

  • 5-Decynoic Acid (The Tracer): Featuring an odd-positioned alkyne (C5-C6), the first cycle of β-oxidation shifts the triple bond to the new C3-C4 position, forming a 3-alkynyl-CoA . Unlike its C4 counterpart, this intermediate is a recognized substrate for Enoyl-CoA isomerase. It is successfully processed or can be captured via click chemistry to profile downstream acyl-carnitine intermediates without permanently poisoning the mitochondrial machinery[3].

G FA Internal Alkyne Fatty Acid (Decynoic Acid) Branch Alkyne Position FA->Branch Acyl-CoA Synthetase & Mitochondrial Entry C4 4-Decynoyl-CoA (Even Position) Branch->C4 C4-C5 Triple Bond C5 5-Decynoyl-CoA (Odd Position) Branch->C5 C5-C6 Triple Bond BetaOx1 β-Oxidation (Cycle 1) Loss of Acetyl-CoA C4->BetaOx1 BetaOx2 β-Oxidation (Cycle 1) Loss of Acetyl-CoA C5->BetaOx2 Inhib 2-Alkynyl-CoA (Reactive Allene) BetaOx1->Inhib Shifts to C2 Metab 3-Alkynyl-CoA (Isomerase Substrate) BetaOx2->Metab Shifts to C3 Outcome1 ACAD Enzyme Inhibition (Pathway Stalled) Inhib->Outcome1 Covalent Modification Outcome2 Continued Tracing & Click Derivatization Metab->Outcome2 RuAAC Compatible

Divergent mitochondrial β-oxidation pathways of 4-decynoic and 5-decynoic acids.

Click Chemistry Constraints: CuAAC vs. RuAAC

A critical error made by researchers transitioning to these probes is attempting standard Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]. Because 4-decynoic and 5-decynoic acids possess internal alkynes, they lack the terminal proton required to form the intermediate copper acetylide.

To achieve bioorthogonal labeling with these probes, researchers must utilize Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) using catalysts like Cp∗RuCl(PPh3​)2​ , which successfully bridges internal alkynes to form 1,5-disubstituted triazoles[4]. Alternatively, the internal triple bond is highly Raman-active, making both isomers excellent label-free probes for Stimulated Raman Scattering (SRS) microscopy.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and metabolic fates of both probes when applied to primary hepatocyte models.

Parameter4-Decynoic Acid5-Decynoic Acid
Alkyne Position C4-C5 (Internal)C5-C6 (Internal)
Cycle 1 β-Oxidation Product 2-Alkynyl-CoA3-Alkynyl-CoA
Enzyme Interaction ACAD Mechanism-Based InhibitorEnoyl-CoA Isomerase Substrate
Click Chemistry Reactivity RuAAC (CuAAC Inactive)RuAAC (CuAAC Inactive)
Primary Application Inhibitor profiling, ACAD stallingMetabolic tracing, intermediate capture
Estimated ACAD IC50 < 5 µM (Potent Inhibition)> 100 µM (Negligible Inhibition)
Cellular Toxicity (in vitro) High (due to FAO disruption)Low to Moderate

Self-Validating Protocol: Bioorthogonal Tracing of β-Oxidation

To ensure scientific integrity, any metabolic labeling protocol must be a self-validating system. The following workflow utilizes 5-decynoic acid to trace lipid catabolism, incorporating essential controls to rule out non-specific labeling and extra-mitochondrial processing[5].

Phase 1: Probe Preparation & Metabolic Labeling

  • Conjugation: Complex 5-decynoic acid with fatty-acid-free BSA at a 2:1 molar ratio. Causality: Free fatty acids form toxic micelles in culture media; BSA conjugation mimics physiological lipid transport and ensures controlled cellular uptake[5].

  • Cell Seeding & Controls: Seed primary hepatocytes to 80% confluency. Establish three cohorts:

    • Cohort A (Test): Treated with 50 µM 5-decynoic acid-BSA.

    • Cohort B (Pathway Control): Pre-treated with 40 µM Etomoxir (a CPT1 inhibitor) for 1 hour prior to probe addition. Causality: Etomoxir blocks mitochondrial entry. If shortened acyl-carnitine click-products appear here, it indicates peroxisomal bypass or artifactual degradation[3].

    • Cohort C (Vehicle): BSA only.

  • Incubation: Incubate for 4 hours to allow for initial β-oxidation cycles.

Phase 2: Lipid Extraction & RuAAC Derivatization

  • Extraction: Perform a modified Folch extraction (Chloroform/Methanol/Water). Self-Validation: Spike the lysis buffer with 10 pmol of a deuterated internal standard (e.g., d3​ -palmitate) to normalize extraction efficiency across all samples[6].

  • RuAAC Reaction: Resuspend dried lipids in a compatible solvent (e.g., DMF). Add an azide-functionalized mass-tag or fluorophore, followed by the Cp∗RuCl(PPh3​)2​ catalyst.

    • Self-Validation: Run a parallel aliquot of Cohort A without the Ruthenium catalyst. This "no-catalyst" control ensures that the azide reporter is not non-specifically binding to cellular nucleophiles[4].

  • Analysis: Analyze via LC-MS/MS, monitoring for the specific mass shifts associated with the 1,5-disubstituted triazole products of the 3-alkynyl-CoA intermediates[1].

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-Decynoic Acid via NMR Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison of Nucl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 5-decynoic acid. We will move beyond a simple recitation of protocols to explain the underlying principles and causalities that inform experimental design, ensuring a self-validating and trustworthy analysis.

The Challenge: Ensuring the Integrity of 5-Decynoic Acid

5-Decynoic acid, a medium-chain fatty acid containing a crucial internal alkyne functional group, presents a unique structural elucidation challenge. Its molecular formula is C₁₀H₁₆O₂.[1] The primary concern during synthesis or isolation is the precise location of the carbon-carbon triple bond and the overall integrity of the ten-carbon chain. Positional isomers, such as 2, 3, or 4-decynoic acid, are potential impurities that must be definitively ruled out. NMR spectroscopy is the most powerful tool for this task, providing an atomic-level view of the molecular framework.

The Strategic Approach: A Multi-technique NMR Workflow

A comprehensive validation of 5-decynoic acid's structure necessitates a suite of NMR experiments. This multi-pronged approach ensures that every aspect of the molecule's connectivity is rigorously interrogated, leaving no room for ambiguity. Our strategy will employ one-dimensional (1D) ¹H and ¹³C NMR as the initial survey, followed by two-dimensional (2D) techniques to establish definitive correlations.

Experimental Protocol: Sample Preparation

The quality of your NMR data is fundamentally dependent on meticulous sample preparation.[2] A poorly prepared sample can lead to broadened spectral lines, difficulty in shimming, and ultimately, ambiguous results.

Step-by-Step Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of your 5-decynoic acid sample. For a small molecule with a molecular weight of around 168 g/mol , this amount provides an optimal concentration for both ¹H and ¹³C NMR experiments.[3]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds like fatty acids.[3] The deuterium signal is used by the spectrometer to "lock" the magnetic field, and the absence of protons in the solvent prevents large, obscuring solvent peaks in the ¹H NMR spectrum.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[1][4] Ensure complete dissolution; any particulate matter will degrade the quality of the magnetic field homogeneity.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality, clean, and unscratched 5 mm NMR tube.[1][3] The sample height should be around 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy

The initial 1D NMR spectra provide a fundamental census of the protons and carbons in the molecule.

¹H NMR: The Proton Landscape

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 5-decynoic acid, we anticipate several key signals.

¹³C NMR and DEPT: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is indispensable.[5][6][7] The DEPT-135 experiment is particularly informative, showing CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks.[5][7] Quaternary carbons, such as the alkyne carbons, will be absent in the DEPT spectra but present in the broadband-decoupled ¹³C spectrum.[8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Decynoic Acid in CDCl₃

Carbon PositionPredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)MultiplicityIntegration
C1~179-COOH~10-12br s1H
C2~34H2~2.4t2H
C3~24H2~1.7p2H
C4~19H2~2.2t2H
C5~80----
C6~80----
C7~19H2~2.2t2H
C8~31H2~1.5p2H
C9~22H2~1.4sextet2H
C10~14H3~0.9t3H

Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary slightly.

In-Depth Connectivity Analysis: 2D NMR Spectroscopy

While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe – how the atoms are connected.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[9] Cross-peaks in the 2D spectrum will confirm the connectivity of the aliphatic chains on either side of the alkyne.

Diagram 1: Logical Workflow for NMR-based Structural Validation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Integration & Validation H1_NMR ¹H NMR Proton_ID Identify Proton Environments H1_NMR->Proton_ID C13_NMR ¹³C NMR Carbon_ID Identify Carbon Types C13_NMR->Carbon_ID DEPT DEPT-135 DEPT->Carbon_ID COSY ¹H-¹H COSY H_H_Connect Establish Proton-Proton Connectivity COSY->H_H_Connect HSQC ¹H-¹³C HSQC H_C_Connect Correlate Protons to Carbons HSQC->H_C_Connect HMBC ¹H-¹³C HMBC Long_Range_Connect Confirm Long-Range Connectivity HMBC->Long_Range_Connect Proton_ID->H_H_Connect Carbon_ID->H_C_Connect H_H_Connect->H_C_Connect H_C_Connect->Long_Range_Connect Structure_Validation Validate 5-Decynoic Acid Structure Long_Range_Connect->Structure_Validation

Caption: Workflow for the structural validation of 5-decynoic acid using NMR.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The ¹H-¹³C HSQC experiment directly correlates each proton signal with the carbon to which it is attached.[10] This is a crucial step in definitively assigning the signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Seeing Across Multiple Bonds

The ¹H-¹³C HMBC experiment is the final piece of the puzzle. It reveals correlations between protons and carbons that are two or three bonds away.[10] This is particularly powerful for identifying the quaternary alkyne carbons, which have no directly attached protons. We would expect to see correlations from the protons on C4 to both C5 and C6, and from the protons on C7 to both C5 and C6, thus confirming the position of the alkyne at C5.

Comparison with an Alternative: 5-Decenoic Acid

To highlight the diagnostic power of NMR for the alkyne functionality, let's consider a potential isomeric impurity, (Z)-5-decenoic acid.

Table 2: Comparison of Predicted NMR Data for 5-Decynoic Acid and (Z)-5-Decenoic Acid

Feature5-Decynoic Acid(Z)-5-Decenoic AcidKey Differentiator
¹³C Alkyne Carbons (C5, C6) ~80 ppm-Absence of signals in the alkene region.
¹³C Alkene Carbons (C5, C6) -~130 ppmPresence of signals in the characteristic downfield alkene region.
¹H Olefinic Protons (on C5, C6) -~5.4 ppmPresence of signals in the downfield olefinic proton region.
¹H Allylic Protons (on C4, C7) ~2.2 ppm~2.0 ppmSubtle but measurable difference in chemical shift due to the different electronic environment.

The most striking difference is the chemical shifts of the carbons involved in the unsaturation. The sp-hybridized carbons of the alkyne in 5-decynoic acid resonate around 80 ppm, while the sp²-hybridized carbons of the alkene in 5-decenoic acid appear much further downfield, at approximately 130 ppm.[11] Additionally, 5-decenoic acid would exhibit characteristic olefinic proton signals around 5.4 ppm, which would be entirely absent in the spectrum of 5-decynoic acid.

Diagram 2: Key HMBC Correlations for 5-Decynoic Acid

G cluster_0 Structure of 5-Decynoic Acid cluster_1 Key HMBC Correlations struct HOOC-CH₂(2)-CH₂(3)-CH₂(4)-C(5)≡C(6)-CH₂(7)-CH₂(8)-CH₂(9)-CH₃(10) H4 H on C4 C5 C5 H4->C5 ³J C6 C6 H4->C6 ²J H7 H on C7 H7->C5 ²J H7->C6 ³J

Sources

Validation

In Vitro Efficacy Comparison: 5-Decynoic Acid Derivatives vs. Standard Leukotriene Inhibitors

Targeting the leukotriene biosynthesis pathway remains a cornerstone in the development of therapeutics for asthma, allergic rhinitis, and inflammatory disorders. While standard inhibitors like Zileuton and MK-886 have e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Targeting the leukotriene biosynthesis pathway remains a cornerstone in the development of therapeutics for asthma, allergic rhinitis, and inflammatory disorders. While standard inhibitors like Zileuton and MK-886 have established the pharmacological baseline, substrate-mimicking alkynoic acids—specifically 5-decynoic acid and its structural derivatives (e.g., 8-hydroxy-10-phenyl-5-decynoic acid)—offer a distinct mechanistic approach to 5-lipoxygenase (5-LOX) inhibition.

This guide objectively compares the in vitro efficacy, mechanistic causality, and assay validation protocols for 5-decynoic acid derivatives against industry-standard leukotriene inhibitors.

Mechanistic Grounding: Divergent Inhibition Strategies

To accurately interpret in vitro efficacy, one must first understand the structural causality behind how these compounds interrupt the arachidonic acid (AA) cascade.

  • 5-Decynoic Acid Derivatives (Substrate Analogs): These compounds function as structural mimetics of arachidonic acid. The critical pharmacophore is the alkyne (triple bond) at the C5 position. During normal catalysis, 5-LOX abstracts a hydrogen atom from arachidonic acid to initiate oxygenation. The rigid, electron-dense alkyne moiety of 5-decynoic acid occupies the hydrophobic catalytic cleft but resists standard hydrogen abstraction, effectively stalling the enzyme via competitive or mechanism-based inhibition [3].

  • Zileuton (Direct 5-LOX Inhibitor): Zileuton utilizes an N-hydroxyurea moiety to directly chelate the non-heme iron atom (Fe³⁺) in the active site of 5-LOX, reducing it to the inactive Fe²⁺ state. This prevents the electron transfer necessary for lipid oxygenation [1].

  • MK-886 (FLAP Inhibitor): Unlike direct inhibitors, MK-886 does not bind 5-LOX. Instead, it binds to the 5-Lipoxygenase-Activating Protein (FLAP), an integral membrane protein. By blocking FLAP, MK-886 prevents the presentation and transfer of arachidonic acid to 5-LOX [2].

Pathway AA Arachidonic Acid (Membrane Phospholipids) FLAP FLAP (Transfer Protein) AA->FLAP Phospholipase A2 LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 AA Presentation LTA4 Leukotriene A4 (Pro-inflammatory) LOX5->LTA4 Oxygenation Inh1 MK-886 (FLAP Inhibitor) Inh1->FLAP Inh2 Zileuton (Iron Chelator) Inh2->LOX5 Inh3 5-Decynoic Acid (Substrate Analog) Inh3->LOX5

Figure 1: Leukotriene biosynthesis pathway highlighting the distinct intervention points of MK-886, Zileuton, and 5-Decynoic Acid.

In Vitro Efficacy Comparison

The following table synthesizes quantitative in vitro data across two distinct assay environments: intact human polymorphonuclear leukocytes (PMNLs) and cell-free 20,000 x g supernatant fractions.

Inhibitor ClassPrimary TargetMechanism of ActionIC₅₀ (Intact PMNLs)IC₅₀ (Cell-Free 5-LOX)
5-Decynoic Acid Derivatives 5-LOXCompetitive Substrate Analog0.5 – 2.0 µM0.8 – 3.5 µM
Zileuton 5-LOXActive-Site Iron Chelator0.3 – 0.5 µM0.3 – 0.5 µM
MK-886 FLAPFLAP Antagonist0.003 µM (3 nM)>10 µM (Inactive)

Data synthesized from foundational pharmacological characterizations [1],[2], [3].

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the evaluation of these inhibitors requires a dual-assay approach. Testing compounds in both intact cells and cell-free homogenates is a self-validating method to confirm the exact mechanism of action.

Protocol: Intact Human PMNL LTB₄ Biosynthesis Assay
  • Cell Isolation: Isolate human PMNLs from healthy donor whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Lysis of residual erythrocytes is achieved using hypotonic saline.

  • Resuspension: Wash and resuspend the PMNLs at 1×107 cells/mL in Hanks' Balanced Salt Solution (HBSS) supplemented with 2 mM CaCl₂ and 1 mM MgCl₂.

  • Inhibitor Pre-incubation: Aliquot 1 mL of the cell suspension per tube. Add the test compounds (5-decynoic acid, Zileuton, MK-886) dissolved in DMSO (final DMSO concentration <0.5% v/v). Incubate at 37°C for 15 minutes.

  • Stimulation: Induce 5-LOX activation by adding 5 µM of the calcium ionophore A23187. Incubate for exactly 5 minutes at 37°C.

  • Termination: Stop the reaction by adding 1 volume of ice-cold methanol containing Prostaglandin B₂ (PGB₂) as an internal standard.

  • Quantification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant for Leukotriene B₄ (LTB₄) levels using LC-MS/MS or a validated ELISA kit.

Workflow Step1 Isolate Human PMNLs (10^7 cells/mL) Step2 Pre-incubate with Inhibitors (15 min, 37°C) Step1->Step2 Step3 Stimulate with A23187 (Calcium Ionophore) Step2->Step3 Step4 Terminate Reaction (Ice-cold MeOH) Step3->Step4 Step5 Quantify LTB4 (LC-MS/MS) Step4->Step5

Figure 2: Step-by-step experimental workflow for the intact PMNL in vitro LTB₄ biosynthesis assay.

Causality Behind Experimental Choices

As an application scientist, it is critical to understand why these specific experimental conditions are chosen:

  • The Necessity of the Dual-Assay System: Why test in both intact cells and cell-free systems? This is the definitive method for distinguishing a direct 5-LOX inhibitor (like 5-decynoic acid or Zileuton) from a FLAP inhibitor (like MK-886). Because FLAP is a membrane-bound transfer protein, its functional architecture is destroyed upon cell lysis. Consequently, MK-886 shows potent nanomolar efficacy in intact PMNLs but becomes virtually inactive (>10 µM) in cell-free homogenates. Conversely, 5-decynoic acid maintains its efficacy across both assays, proving it binds directly to the 5-LOX enzyme itself [2].

  • The Role of Calcium Ionophore A23187: Instead of using physiological triggers (like antigen-antibody complexes), A23187 is used to artificially flood the cell with calcium. 5-LOX is a calcium-dependent enzyme; an influx of intracellular calcium forces 5-LOX to translocate from the cytosol to the nuclear membrane, where it docks with FLAP to access arachidonic acid. Using A23187 ensures maximum, synchronized activation of the pathway, providing a robust and highly reproducible baseline for calculating IC₅₀ values [4].

References

  • Carter GW, Young PR, Albert DH, Bouska J, Dyer R, Bell RL, Summers JB, Brooks DW. "5-lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics, 1991.[Link]

  • Dixon RAF, Diehl RE, Opas E, Rands E, Vickers PJ, Evans JF, Gillard JW, Miller DK. "Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis." Nature, 1990.[Link]

  • Brooks DW, Carter GW, et al. "Fatty acid leukotriene synthesis inhibitors.
  • Malo PE, Bell RL, et al. "The 5-lipoxygenase inhibitory activity of zileuton in in vitro and in vivo models of antigen-induced airway anaphylaxis." Pulmonary Pharmacology, 1994.[Link]

Comparative

Comparative Analysis of Decynoic Acid Isomers in Lipidomics Profiling

As lipidomics advances from simple quantification to dynamic spatial and metabolic tracing, the selection of appropriate chemical probes is paramount. Among medium-chain fatty acids, decynoic acid (C10H16O2) isomers have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics advances from simple quantification to dynamic spatial and metabolic tracing, the selection of appropriate chemical probes is paramount. Among medium-chain fatty acids, decynoic acid (C10H16O2) isomers have emerged as highly specialized tools. However, the exact positioning of the alkyne (triple bond) within the carbon chain fundamentally alters the molecule's chemical reactivity, metabolic fate, and analytical utility.

Drawing from extensive application experience in mass spectrometry and chemical biology, this guide provides an objective, mechanistic comparison between the two most analytically significant isomers: 9-decynoic acid (a terminal alkyne) and 2-decynoic acid (an internal alkyne).

Mechanistic Divergence: Terminal vs. Internal Alkynes

The utility of a decynoic acid isomer in lipidomics is dictated by the steric and electronic environment of its triple bond.

9-Decynoic Acid: The Bioorthogonal Probe

9-decynoic acid features a terminal alkyne at the C9-C10 position. The critical mechanistic feature here is the slightly acidic terminal C–H bond. In the presence of a Cu(I) catalyst, this proton is easily abstracted to form a copper acetylide intermediate, which rapidly reacts with azide-functionalized reporters via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This "click chemistry" reactivity makes 9-decynoic acid an exceptional bioorthogonal probe for tracing protein lipidation, synthesizing photoactive quorum sensing probes , and mapping spatial lipidomics. Furthermore, terminal alkynes are naturally incorporated into marine lipopeptides, making this isomer relevant for natural product biosynthesis studies .

2-Decynoic Acid: The Absolute Quantitation Standard

Conversely, 2-decynoic acid contains an internal alkyne conjugated with the carboxyl group (C2-C3). Lacking a terminal proton, it is sterically hindered and electronically inert to standard CuAAC click conditions. However, this "disadvantage" is its greatest analytical strength. The internal alkyne imparts unnatural metabolic stability—resisting standard enzymatic β-oxidation—and provides a highly distinct mass-to-charge (m/z) fragmentation pattern . Consequently, 2-decynoic acid serves as an impeccable internal standard (IS) for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and a stable precursor for isotopic metabolic tracing .

Quantitative Data Presentation

The following table summarizes the physicochemical and analytical parameters guiding the selection of these isomers.

Analytical Parameter9-Decynoic Acid2-Decynoic Acid
Alkyne Position Terminal (C9-C10)Internal (C2-C3)
CuAAC Reactivity Extremely HighNegligible
Primary Application Bioorthogonal tagging, Spatial LipidomicsLC-MS Internal Standard, Metabolic Tracing
Mass Spec Ionization [M-H]⁻ (m/z 167.107)[M-H]⁻ (m/z 167.107)
Metabolic Fate Readily incorporated into cellular lipidsHighly stable; resistant to elongation/oxidation
Key Advantage Enables fluorescence/affinity pull-downProvides absolute quantification accuracy

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind critical reagent choices.

Protocol A: Bioorthogonal Labeling of Cellular Lipids (Using 9-Decynoic Acid)

Objective: Trace lipid incorporation into cellular proteins using CuAAC.

  • Metabolic Labeling: Culture cells in media supplemented with 50 µM 9-decynoic acid for 24 hours. Causality: This concentration is sufficient to outcompete endogenous decanoic acid without inducing lipotoxicity.

  • Self-Validation (Negative Control): Maintain a parallel culture treated with a DMSO vehicle. This ensures that subsequent fluorescence is specific to the alkyne probe and not non-specific azide binding.

  • Cell Lysis: Harvest cells and lyse in 1% NP-40 buffer containing protease inhibitors.

  • CuAAC Reaction (Click Chemistry): To 50 µg of protein lysate, add the following strictly in order:

    • 100 µM Azide-Fluorophore (e.g., Alexa Fluor 488-azide)

    • 1 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Causality: THPTA is chosen over TBTA because its water solubility prevents the Cu(I) catalyst from precipitating in the aqueous lysate, and it protects proteins from reactive oxygen species (ROS) degradation.

    • 1 mM CuSO₄

    • 5 mM Sodium Ascorbate. Causality: Must be prepared fresh immediately before use. Aged ascorbate oxidizes and will fail to reduce Cu(II) to the active Cu(I) state, causing reaction failure.

  • Incubation & Detection: Incubate for 1 hour at room temperature in the dark. Resolve proteins via SDS-PAGE and visualize using in-gel fluorescence scanning.

Protocol B: LC-HRMS Lipid Extraction and Quantification (Using 2-Decynoic Acid)

Objective: Absolute quantification of medium-chain fatty acids using an internal standard.

  • Sample Spiking: Aliquot 100 µL of plasma or cell homogenate. Immediately spike with 10 µL of a 1 µg/mL 2-decynoic acid standard solution. Causality: Spiking before extraction is mandatory. It accounts for matrix effects, ion suppression, and physical lipid losses during the biphasic extraction process.

  • Biphasic Extraction (Modified Matyash): Add 300 µL of cold MTBE (Methyl tert-butyl ether) and 100 µL of methanol. Vortex for 10 minutes, then add 100 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 x g for 10 minutes.

  • Self-Validation (Matrix Blank): Process a sample of water (or stripped plasma) spiked with 2-decynoic acid to establish the baseline extraction efficiency (recovery rate) and confirm the absence of background interference at m/z 167.107.

  • LC-HRMS Analysis: Transfer the upper organic phase to an autosampler vial. Inject 5 µL onto a C18 reverse-phase column. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: Carboxylic acids readily lose a proton in basic/neutral mobile phases, making negative mode significantly more sensitive for fatty acids than positive mode.

  • Quantification: Integrate the area under the curve (AUC) for the endogenous lipids and normalize against the AUC of the 2-decynoic acid peak.

Analytical Workflow Visualization

G Start Decynoic Acid Isomers (C10H16O2) Iso9 9-Decynoic Acid (Terminal Alkyne) Start->Iso9 Iso2 2-Decynoic Acid (Internal Alkyne) Start->Iso2 Click CuAAC Click Chemistry (Azide-Fluorophore) Iso9->Click High Reactivity (Terminal C-H) MS LC-HRMS Analysis (Internal Standard) Iso2->MS Low Reactivity (Steric Hindrance) App1 Spatial Lipidomics & Protein Lipidation Click->App1 App2 Metabolic Tracing & Quantitative Profiling MS->App2

Divergent analytical workflows for terminal (9-) and internal (2-) decynoic acid isomers.

References

  • Chemical Communications. "Species selective diazirine positioning in tag-free photoactive quorum sensing probes." Royal Society of Chemistry. Available at:[Link]

  • Marine Drugs. "Alkynyl-Containing Peptides of Marine Origin: A Review." MDPI. Available at:[Link]

  • PubMed Central. "Phytochemical analysis, physicochemical, pharmacokinetic properties and molecular docking studies of bioactive compounds in Ottelia alismoides." National Institutes of Health. Available at:[Link]

  • Journal of Labelled Compounds and Radiopharmaceuticals. "Carbon-11 carboxylation of terminal alkynes with[11C]CO2." ResearchGate. Available at:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.